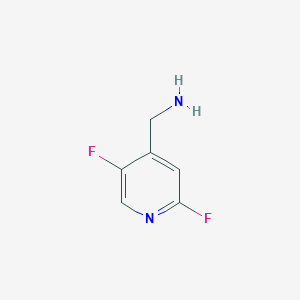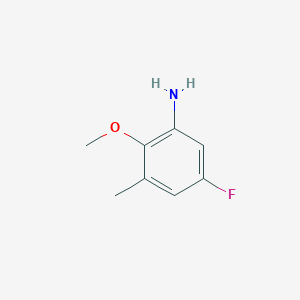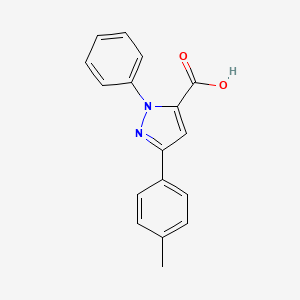
1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (PTPPCA) is an aromatic carboxylic acid that is widely used in scientific research. It is a synthetic molecule that is composed of a phenyl group, a p-tolyl group, a pyrazole ring and a carboxylic acid group. PTPPCA has a variety of applications in scientific research, including its use as a substrate for enzymatic reactions, a ligand to bind to proteins, and a fluorescent probe for the detection of reactive oxygen species (ROS). In addition, it has been used to study the mechanism of action of various biological processes, such as the regulation of cell growth and apoptosis.
作用機序
The mechanism of action of 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid is not fully understood. However, it is believed that it binds to proteins or other molecules and alters their structure or function. It is also believed that it can interact with enzymes or other proteins and modulate their activity. In addition, this compound can act as a fluorescent probe and can be used to detect the presence of reactive oxygen species (ROS) in cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been fully determined. However, it is believed that it can modulate the activity of enzymes and other proteins, which can lead to changes in cell growth and apoptosis. In addition, it is believed that this compound can interact with proteins and modulate their function, which can lead to changes in the regulation of cell signaling pathways.
実験室実験の利点と制限
The advantages of using 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid in lab experiments include its ability to bind to proteins and modulate their activity, its ability to act as a fluorescent probe for the detection of ROS, and its ability to be synthesized using a variety of methods. The main limitation of this compound is that its mechanism of action is not fully understood.
将来の方向性
There are a number of potential future directions for the use of 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid in scientific research. These include the development of new methods for its synthesis, the investigation of its mechanism of action, the exploration of its effects on cell growth and apoptosis, the identification of new drug targets, and the development of new applications for its use as a fluorescent probe. In addition, further research is needed to determine the biochemical and physiological effects of this compound and its potential therapeutic applications.
合成法
1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid can be synthesized using a variety of methods. One method involves the reaction of p-tolyl isocyanate with hydrazine hydrate in the presence of a base. This reaction produces a hydrazone, which then undergoes an acid-catalyzed cyclization to form the pyrazole ring. The hydrazone is then treated with a carboxylic acid to produce this compound. Another method involves the reaction of p-tolyl isocyanate with pyrazole carboxylic acid in the presence of a base. This reaction produces this compound directly.
科学的研究の応用
1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid has a variety of applications in scientific research. It has been used as a substrate for enzymatic reactions, a ligand to bind to proteins, and a fluorescent probe for the detection of reactive oxygen species (ROS). It has also been used to study the mechanism of action of various biological processes, such as the regulation of cell growth and apoptosis. In addition, this compound has been used to study the structure and function of proteins and to identify new drug targets.
特性
IUPAC Name |
5-(4-methylphenyl)-2-phenylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12-7-9-13(10-8-12)15-11-16(17(20)21)19(18-15)14-5-3-2-4-6-14/h2-11H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEVNZUOOYQPMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

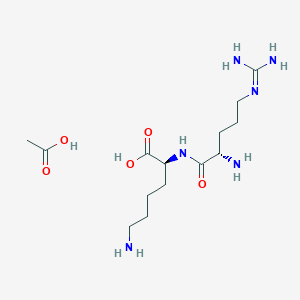
![Imidazo[1,2-a]pyridin-2-yl-carbamic acid t-butyl ester](/img/structure/B6359080.png)
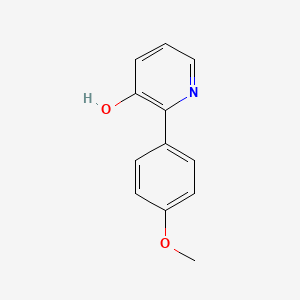

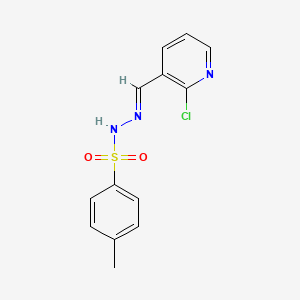

![2-[4-(Trifluoromethyl)phenyl]thiobenzamide](/img/structure/B6359128.png)

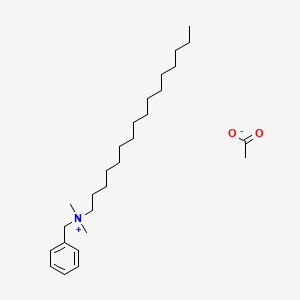
![7-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B6359151.png)
